2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H22F3N3O2S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
One study involves the synthesis of derivatives bearing different heterocyclic rings, evaluated for their antitumor activity against human tumor cell lines. Among the compounds tested, some showed considerable anticancer activity, suggesting the potential of such compounds in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies revealed the impact of hydrogen bonding on the self-assembly process and demonstrated significant antioxidant activity, which may be relevant in developing new antioxidant compounds (Chkirate et al., 2019).
Antibacterial Agents
Another study focused on synthesizing derivatives as antibacterial agents. These compounds were tested for their activity, showing significant antibacterial properties, which indicates their potential use in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Anticancer Activities
Further research into imidazole derivatives targeting the dihydropteroate synthase enzyme showed that these compounds possess appreciable antibacterial activity. The study suggests a pathway for developing new antimicrobial agents with potential applications in treating resistant bacterial strains (Daraji et al., 2021).
Properties
IUPAC Name |
2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-3-15-6-5-7-16(4-2)20(15)28-13-12-26-21(28)31-14-19(29)27-17-8-10-18(11-9-17)30-22(23,24)25/h5-13H,3-4,14H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMWNSMPOMTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.